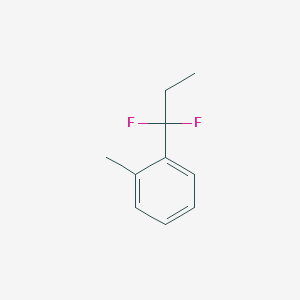

1-(1,1-Difluoropropyl)-2-methylbenzene

Description

Overview of Organofluorine Chemistry and its Evolving Research Trajectories

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical science. wikipedia.org The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the C-F bond (one of the strongest in organic chemistry)—confer remarkable characteristics to organic molecules. wikipedia.orgnih.gov Historically, the synthesis of organofluorine compounds was challenging, but the field has evolved dramatically with the development of safer and more selective fluorinating agents and methodologies. mdpi.comingentaconnect.com

Current research trajectories are focused on developing catalytic and environmentally benign fluorination processes. mdpi.comarchivemarketresearch.com The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, bioavailability, and pKa. alfa-chemistry.commdpi.com These modifications are highly sought after, particularly in drug discovery, where it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov

The Distinctive Role of Geminal Difluorinated Alkyl Chains within Molecular Scaffolds

The geminal difluoromethylene group (CF2) is a particularly noteworthy motif in molecular design. Positioned on an alkyl chain, this group acts as a unique bioisostere—a substituent that can mimic the properties of other functional groups. For instance, the CF2 group is often used as a bioisostere for an ether oxygen or a carbonyl group. acs.org This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

Contextualization of 1-(1,1-Difluoropropyl)-2-methylbenzene within the Broader Field of Fluorinated Aromatic Systems Research

1-(1,1-Difluoropropyl)-2-methylbenzene is a member of the class of side-chain fluorinated aromatic compounds. researchgate.net Its structure consists of a toluene (B28343) ring (a benzene (B151609) ring substituted with a methyl group) where a hydrogen atom on the methyl group's adjacent carbon is replaced by a 1,1-difluoropropyl group. This places it within the broader category of difluoroalkylated arenes, which are significant targets in synthetic chemistry due to their presence in various bioactive compounds. acs.orgnih.gov

While specific research findings on 1-(1,1-Difluoropropyl)-2-methylbenzene are not extensively documented in publicly available literature, its structure allows for several informed hypotheses based on established principles of organofluorine chemistry. The 1,1-difluoropropyl side chain is expected to enhance the metabolic stability of the propyl group by fortifying the C-H bonds at the benzylic position against oxidation. Furthermore, the introduction of the CF2 moiety would increase the lipophilicity of its non-fluorinated analog, 2-propyltoluene, potentially influencing its distribution and permeability across biological membranes. The synthesis of such a molecule would likely involve modern methods of difluoroalkylation of aromatic compounds. acs.orgacs.org

Physicochemical and Structural Data

Due to the absence of specific experimental data for 1-(1,1-Difluoropropyl)-2-methylbenzene in the cited literature, the following tables provide theoretical data and a comparison with a non-fluorinated analogue to illustrate the expected impact of fluorination.

Table 1: Predicted Physicochemical Properties of 1-(1,1-Difluoropropyl)-2-methylbenzene

This table presents computed estimations for key physicochemical properties. These values are derived from computational models and are not based on experimental measurements.

| Property | Predicted Value |

| Molecular Formula | C10H12F2 |

| Molecular Weight | 170.20 g/mol |

| XLogP3 | 4.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: Predicted values are based on computational algorithms and serve as estimations.

Table 2: Comparative Properties of a Hydrocarbon vs. a Hypothetical Fluorocarbon Analogue

This table illustrates the general effects of geminal difluorination by comparing the known properties of isobutylbenzene (B155976) (2-methylpropylbenzene), a structural isomer of the hydrocarbon backbone, with the expected properties of its difluorinated counterpart. chemeo.com

| Property | Isobutylbenzene (Hydrocarbon) | 1-(1,1-Difluoro-2-methylpropyl)benzene (Hypothetical Fluorocarbon) |

| Molecular Weight | 134.22 g/mol | 170.20 g/mol |

| Boiling Point | ~172.7 °C nist.gov | Expected to be similar or slightly lower due to weaker intermolecular forces stackexchange.com |

| Density | ~0.853 g/mL | Expected to be significantly higher (>1.0 g/mL) |

| Lipophilicity (LogP) | ~3.6 | Expected to be higher |

| Metabolic Stability | Lower (benzylic position is susceptible to oxidation) | Higher (benzylic C-F bonds are more stable) |

Note: The properties for the fluorocarbon are generalized expectations based on established principles of organofluorine chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H12F2 |

|---|---|

Molecular Weight |

170.20 g/mol |

IUPAC Name |

1-(1,1-difluoropropyl)-2-methylbenzene |

InChI |

InChI=1S/C10H12F2/c1-3-10(11,12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |

InChI Key |

GPBSSSMJLMQAOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1C)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1,1 Difluoropropyl 2 Methylbenzene and Analogous Difluoropropylated Arenes

Strategies for the Stereoselective and Regioselective Construction of the 1,1-Difluoropropyl Moiety

The precise installation of a geminal difluoro unit at the benzylic position of a propyl chain is a primary challenge. Modern synthetic chemistry offers several distinct pathways to achieve this, starting from various precursors. These methods prioritize efficiency, selectivity, and functional group tolerance.

Deoxofluorination Approaches from Oxygenated Precursors

One of the most established and reliable methods for synthesizing 1,1-difluoroalkyl arenes is the deoxofluorination of the corresponding ketones. For the synthesis of 1-(1,1-difluoropropyl)-2-methylbenzene, the logical precursor is 1-(2-methylphenyl)propan-1-one. This transformation replaces the carbonyl oxygen with two fluorine atoms. A variety of reagents have been developed for this purpose, each with specific advantages.

Commonly used sulfur-based fluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogs, such as Deoxo-Fluor® and XtalFluor-E®. researchgate.net These reagents activate the carbonyl group, facilitating a nucleophilic substitution cascade that results in the formation of the gem-difluoro moiety. The general mechanism involves the formation of a difluorosulfurane intermediate.

Recent advancements have introduced new generations of reagents that offer improved safety profiles and broader substrate scopes. For instance, aminodifluorosulfinium tetrafluoroborate (B81430) salts are effective for the deoxofluorination of a wide range of carbonyl compounds. researchgate.net The choice of reagent and reaction conditions is critical to maximize yield and prevent the formation of undesired byproducts, such as vinyl fluorides resulting from elimination.

| Precursor | Fluorinating Agent | Conditions | Product | Yield |

| 1-(2-methylphenyl)propan-1-one | Diethylaminosulfur trifluoride (DAST) | CH₂Cl₂, rt | 1-(1,1-Difluoropropyl)-2-methylbenzene | Moderate to Good |

| 1-(2-methylphenyl)propan-1-one | Deoxo-Fluor® | Toluene (B28343), 80 °C | 1-(1,1-Difluoropropyl)-2-methylbenzene | Good |

| 1-(2-methylphenyl)propan-1-one | XtalFluor-E® / KHF₂ | CH₂Cl₂, rt | 1-(1,1-Difluoropropyl)-2-methylbenzene | High |

This table presents representative data for deoxofluorination reactions.

Direct Geminal Difluorination of Alkanes and Alkylbenzenes

The direct conversion of a benzylic C(sp³)–H bond to a C–F bond represents a highly atom-economical approach. Achieving gem-difluorination through this route is challenging due to the high energy of C-H bonds and the need for high selectivity to avoid monofluorination or over-fluorination.

Methodologies for this transformation often rely on radical-based processes. beilstein-journals.org A common strategy involves the generation of a benzylic radical through hydrogen atom transfer (HAT), followed by fluorine atom transfer (FAT) from a suitable fluorine source. beilstein-journals.orgd-nb.info Reagents like Selectfluor® are frequently employed as the fluorine source. Catalytic systems, including those based on iron, silver, or copper, can facilitate the HAT process. d-nb.infoorganic-chemistry.org By adjusting the stoichiometry of the reagents, it is possible to favor difluorination over monofluorination. For example, increasing the loadings of the HAT reagent precursor and the fluorinating agent can drive the reaction towards the desired difluorinated product. beilstein-journals.org

Photocatalysis has also emerged as a powerful tool for C-H fluorination. beilstein-journals.org Visible-light-promoted methods using diarylketone catalysts can selectively abstract a benzylic hydrogen atom, enabling direct fluorination with a fluorine radical donor. organic-chemistry.org Xanthone, for instance, has been shown to catalyze benzylic C-H difluorination effectively. organic-chemistry.org

| Substrate | Catalyst / Reagent | Fluorine Source | Conditions | Product | Selectivity |

| 1-Propyl-2-methylbenzene | K₂S₂O₈ | Selectfluor® | MeCN/H₂O, Heat | 1-(1,1-Difluoropropyl)-2-methylbenzene | Good for Difluorination |

| 1-Propyl-2-methylbenzene | Xanthone | Selectfluor® | MeCN, Blue LEDs | 1-(1,1-Difluoropropyl)-2-methylbenzene | High for Difluorination |

| 1-Propyl-2-methylbenzene | Ag(I) / Amino Acid | Selectfluor® | Dichloroethane, Heat | 1-(1,1-Difluoropropyl)-2-methylbenzene | Tunable (Mono/Di) |

This table illustrates various methods for direct benzylic C-H difluorination.

Hydrofluorination, Difluorination, and Halo-Difluorination of Unsaturated Precursors (e.g., Alkenes, Alkynes)

Unsaturated precursors, such as styrenes and phenylacetylenes, provide another versatile entry point for the synthesis of 1,1-difluoropropyl arenes. These methods involve the addition of two fluorine atoms across a double or triple bond.

For alkene precursors like 1-(2-methylphenyl)prop-1-ene, catalytic geminal difluorination can be achieved using hypervalent iodine chemistry. nih.gov An I(I)/I(III) catalytic cycle, where an aryliodide catalyst (e.g., p-TolI) is oxidized in situ to its ArIF₂ state by an oxidant like Selectfluor®, can effectively deliver two fluorine atoms to the double bond. nih.gov Asymmetric variants of this reaction have also been developed using chiral aryl iodide catalysts, allowing for the generation of difluoromethylated stereocenters, although this is not directly applicable to the achiral target molecule. nih.gov

Alkynes, such as 1-(2-methylphenyl)prop-1-yne, can also serve as precursors. The addition of HF to an alkyne can proceed in a Markovnikov fashion to yield a gem-difluoroalkane. Reagents like hydrogen fluoride-pyridine (Olah's reagent) are commonly used for this transformation. The reaction typically proceeds through a vinyl cation intermediate, with the regioselectivity governed by the stability of the carbocation formed at the benzylic position.

| Precursor | Reagent / Catalyst | Conditions | Product | Yield |

| 1-(2-methylphenyl)prop-1-ene | p-TolI (cat.), Selectfluor® | Dichloromethane, rt | 1-(1,1-Difluoropropyl)-2-methylbenzene | Good |

| 1-(2-methylphenyl)prop-1-yne | HF-Pyridine | Polypropylene vessel, 0 °C to rt | 1-(1,1-Difluoropropyl)-2-methylbenzene | Moderate to Good |

| 1-(2-methylphenyl)prop-1-ene | m-CPBA, HF-Pyridine | Dichloromethane, rt | 1-(1,1-Difluoropropyl)-2-methylbenzene | Good |

This table summarizes methods starting from unsaturated precursors.

Aromatic Functionalization and Positional Control in the Synthesis of 1-(1,1-Difluoropropyl)-2-methylbenzene

The presence of the ortho-methyl group on the aromatic ring introduces considerations of positional control. Synthetic strategies must either begin with the correctly substituted arene or employ methods that can selectively introduce functionality at the desired positions without interfering with the fluorinated side chain.

Selective Benzylic Fluorination Techniques

As discussed in section 2.1.2, selective benzylic fluorination is a key strategy for synthesizing the target molecule from an alkylbenzene precursor. The benzylic C-H bonds of the propyl group are the most reactive C(sp³)-H bonds in the molecule due to the stabilization of the resulting radical or cationic intermediate by the adjacent aromatic ring. This inherent reactivity provides a basis for selectivity.

Techniques for achieving this transformation often exploit radical mechanisms. beilstein-journals.orgd-nb.info The choice of catalyst and hydrogen atom abstractor is crucial for controlling the site of fluorination. For instance, in 1-propyl-2-methylbenzene, the C-H bonds at the benzylic position (C1 of the propyl chain) are significantly weaker than those at C2 or C3, or those of the ortho-methyl group. Therefore, radical abstraction will preferentially occur at this site.

Transition-metal-catalyzed approaches, utilizing metals like palladium, have also been developed for C-H fluorination. researchgate.net These methods often require directing groups to achieve high regioselectivity. However, for benzylic C-H bonds, the inherent reactivity often provides sufficient selectivity without the need for an external directing group. The challenge remains in controlling the extent of fluorination to achieve the desired gem-difluoro product over the monofluorinated intermediate. organic-chemistry.orgacs.org

Utilization of ortho-Methylbenzene Derivatives as Primary Substrates

The synthesis of 1-(1,1-difluoropropyl)-2-methylbenzene inherently relies on starting materials that possess the 2-methylphenyl (o-tolyl) scaffold. The ortho-methyl group can influence the synthetic route in several ways.

In reactions involving functionalization of the aromatic ring, the methyl group is an ortho, para-director for electrophilic aromatic substitution. However, for the synthesis of the target compound, the key reactions occur on the alkyl side chain. Here, the primary influence of the ortho-methyl group is steric. It can hinder the approach of bulky reagents to the benzylic position of the propyl side chain. This steric hindrance can affect reaction rates and, in some cases, the selectivity of the transformation.

Directed ortho-metalation is a powerful strategy for functionalizing aromatic rings at the position ortho to a directing group. nih.gov While not directly involved in forming the difluoropropyl side chain itself, this strategy could be used to synthesize complex, polysubstituted analogs. For instance, an N,N-dimethylaminomethyl group can direct ortho-palladation, allowing for subsequent functionalization. nih.gov In the context of the target molecule, starting with commercially available 2-methyl-substituted precursors (e.g., 2-methylpropiophenone or 2-propyltoluene) is the most straightforward approach, circumventing the need for de novo construction of the substitution pattern on the aromatic ring. The synthesis then focuses entirely on the selective fluorination of the side chain, where the ortho-methyl group primarily plays a steric role.

Methodologies for Controlling Regioselectivity in the Installation of the Difluoropropyl Group

Achieving regiocontrol in the functionalization of substituted arenes like toluene is a central challenge in organic synthesis. The installation of a 1,1-difluoropropyl group specifically at the ortho position to the methyl group in toluene to furnish 1-(1,1-difluoropropyl)-2-methylbenzene requires strategies that can overcome the inherent electronic and steric preferences of the aromatic ring.

Late-stage C-H functionalization offers an alternative, more atom-economical approach by avoiding the need for pre-functionalized starting materials. However, controlling the regioselectivity of C-H activation in the presence of multiple reactive sites is a significant hurdle. For toluene, the methyl group directs electrophilic substitution primarily to the para and, to a lesser extent, the ortho positions. Achieving exclusive or high ortho-selectivity for a difluoropropylation reaction would likely require a catalyst system that can differentiate between the ortho and para C-H bonds based on steric or electronic factors. Research into palladium-catalyzed C-H arylation has demonstrated that it is possible to achieve selectivity for the C-H bond ortho to a small alkyl group, suggesting that similar principles could be applied to difluoroalkylation.

Catalytic Systems and Reagents in the Synthesis of Difluorinated Alkylbenzenes

The choice of catalyst and reagents is paramount in developing effective difluorination and difluoroalkylation reactions. Modern synthetic methods increasingly rely on catalytic approaches to achieve high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Transition metals, particularly copper, have emerged as versatile catalysts for a variety of fluorination and fluoroalkylation reactions. Copper-catalyzed methods are attractive due to the relatively low cost and toxicity of copper compared to other transition metals like palladium or rhodium.

Copper-catalyzed cross-coupling reactions of aryl halides or boronic acids with difluoroalkyl-containing reagents represent a potential route to 1-(1,1-difluoropropyl)-2-methylbenzene. For instance, a copper catalyst could facilitate the coupling of an ortho-functionalized toluene derivative with a suitable 1,1-difluoropropyl nucleophile or electrophile.

Furthermore, copper-catalyzed C-H functionalization is a rapidly developing field. While direct ortho-difluoropropylation of toluene remains a challenge, copper-catalyzed benzylic C-H fluorination has been demonstrated, offering a pathway to introduce fluorine at the benzylic position of alkylarenes. beilstein-journals.org This approach, however, would lead to a different regioisomer than the target compound.

Table 1: Examples of Transition Metal-Catalyzed Fluorination Reactions

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

|---|---|---|---|

| Copper(I) or Copper(II) salts | Cross-coupling | Aryl halides, aryl boronic acids | Cost-effective, good functional group tolerance |

| Palladium complexes | C-H activation/fluorination | Arenes with directing groups | High regioselectivity, often requires pre-functionalization |

| Copper/photoredox dual catalysis | Difluoroalkylation of C-H bonds | Heterocycles, electron-rich arenes | Mild reaction conditions, radical-based mechanism |

Photocatalysis and electrocatalysis have gained prominence as sustainable and powerful methods for activating C-H bonds under mild conditions. nih.gov These techniques often utilize visible light or an electric current to generate highly reactive radical intermediates, which can then participate in fluorination reactions.

For the synthesis of difluorinated alkylbenzenes, these methods are particularly relevant for the functionalization of the benzylic position. For example, photocatalytic methods have been developed for the direct fluorination of benzylic C-H bonds using a photocatalyst, a fluorine source, and visible light. nih.govnih.gov This strategy allows for the late-stage introduction of fluorine into complex molecules. While this approach would not directly yield 1-(1,1-difluoropropyl)-2-methylbenzene, it highlights the potential of photocatalysis in C-F bond formation.

Electrocatalytic methods offer an alternative way to generate reactive intermediates for C-H functionalization. By controlling the applied potential, it is possible to achieve selective oxidation or reduction of substrates, leading to the formation of radicals or ions that can be trapped by a fluorine source. The development of electrocatalytic methods for the regioselective functionalization of aromatic C-H bonds is an active area of research.

In recent years, organocatalysis and biocatalysis have emerged as attractive alternatives to metal-based catalysis, offering complementary reactivity and selectivity.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of fluorination, chiral organocatalysts have been developed for the enantioselective fluorination of various substrates. While direct organocatalytic difluoropropylation of arenes is not yet established, the principles of organocatalysis could be applied to develop new, metal-free methods for the synthesis of compounds like 1-(1,1-difluoropropyl)-2-methylbenzene.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under environmentally benign conditions. While naturally occurring fluorinating enzymes are rare, protein engineering and directed evolution are being used to develop new biocatalysts for C-F bond formation. rsc.org Biocatalytic approaches could potentially offer highly regioselective and stereoselective methods for the synthesis of complex fluorinated molecules in the future.

Comprehensive Analysis of Difluorination Reagents and Their Application to Difluoropropyl System Precursors

The selection of the appropriate fluorinating reagent is critical for the success of any fluorination reaction. Reagents can be broadly classified as nucleophilic or electrophilic, each with its own advantages and limitations.

Nucleophilic fluorinating agents are sources of fluoride (B91410) ions (F⁻) and are commonly used in substitution reactions where a leaving group is displaced by fluoride.

(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a versatile source of a nucleophilic trifluoromethyl group and, upon activation, can also serve as a source of difluorocarbene. While primarily used for trifluoromethylation, its derivatives could potentially be developed for difluoropropylation.

Alkali metal fluoride salts, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most common and inexpensive sources of nucleophilic fluoride. Their effectiveness is often limited by their low solubility in organic solvents and the low nucleophilicity of the fluoride ion. To overcome these limitations, phase-transfer catalysts or polar aprotic solvents are often employed. In the context of synthesizing 1-(1,1-difluoropropyl)-2-methylbenzene, a potential precursor could be a 1,1-dichloro- or 1,1-dibromopropyl-substituted toluene, which could then undergo halogen exchange with an alkali metal fluoride.

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent | Formula | Key Applications | Advantages | Limitations |

|---|---|---|---|---|

| Potassium Fluoride | KF | Halogen exchange (Halex) reactions | Inexpensive, readily available | Low solubility in organic solvents |

| Cesium Fluoride | CsF | Halex reactions, base in various transformations | Higher reactivity than KF | More expensive than KF |

| (Trifluoromethyl)trimethylsilane | TMSCF₃ | Nucleophilic trifluoromethylation, difluorocarbene source | Versatile reagent for introducing CF₃ group | Not a direct source of a difluoropropyl group |

Electrophilic Fluorinating Agents (e.g., N-Fluorosulfonimides, Hypervalent Iodine Reagents)

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most economical, stable, and safe options for this transformation. wikipedia.org

N-Fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), are highly effective and commonly used reagents for introducing fluorine. wikipedia.orgbrynmawr.edu They are capable of fluorinating a wide variety of substrates. brynmawr.edu The synthesis of gem-difluoro compounds like 1-(1,1-difluoropropyl)-2-methylbenzene can be achieved through the deoxygenative difluorination of a corresponding ketone precursor, in this case, 2'-methylpropiophenone. This reaction typically involves the in-situ formation of an enol or enolate intermediate which then attacks the electrophilic fluorine of the N-F reagent.

Hypervalent iodine reagents have also emerged as powerful, environmentally benign reagents for fluorination. epa.gov Compounds such as (difluoroiodo)arenes, often generated in situ from an iodoarene precursor and a fluoride source like hydrogen fluoride (HF), can effectively fluorinate various organic substrates. epa.govnih.gov For instance, the combination of iodosylbenzene (PhIO) and hydrogen fluoride-pyridine (HF·py) is effective for the difluorination of functionalized aromatic olefins. nih.gov The reaction of a suitable styrene (B11656) derivative with an in-situ generated hypervalent iodine(III) difluoride can yield the desired gem-difluoro product. nih.gov Similarly, hydrazones can be converted to gem-difluorides using reagents like p-TolIF₂. acs.org

The table below compares key characteristics of these two classes of electrophilic fluorinating agents.

| Reagent Class | Common Examples | Precursor for Target Compound | Key Features |

| N-Fluorosulfonimides | NFSI, Selectfluor® | 2'-Methylpropiophenone | Economical, stable, wide substrate scope. wikipedia.orgbrynmawr.edu |

| Hypervalent Iodine Reagents | ArIF₂, PhIO/HF·py | 1-(2-methylphenyl)prop-1-ene | Environmentally benign, often generated in-situ. epa.govnih.gov |

Radical Fluorinating Species and Their Generation

Radical fluorination offers a complementary approach to traditional ionic methods, proceeding through the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org While early reagents like F₂ gas were hazardous, modern methods have enabled milder and more selective transformations. wikipedia.orgresearchgate.net

The discovery that electrophilic N-F reagents like NFSI and Selectfluor® can also act as fluorine atom transfer agents to radical intermediates has led to a renaissance in this field. wikipedia.orgnih.gov For the synthesis of 1-(1,1-difluoropropyl)-2-methylbenzene, a key challenge is the selective generation of a radical at the benzylic position of the propyl chain. One strategy involves the photocatalytic activation of a suitable precursor. For example, visible-light photoredox catalysis can be used to generate alkyl radicals from starting materials like carboxylic acids or through C-H activation. wikipedia.orgnih.gov These radicals are then trapped by an N-F reagent to form the C-F bond.

A new class of radical fluorinating agents, N-fluoro-N-arylsulfonamides (NFASs), has been developed for radical fluorination under mild conditions. researchgate.net These "third generation" reagents possess N–F bonds that are significantly weaker than those in NFSI or Selectfluor®, which favors smooth radical processes over undesired electrophilic side reactions. researchgate.netnih.gov The generation of the necessary benzylic radical could be achieved via hydrogen atom transfer (HAT) from 2-propyltoluene using a photocatalyst, followed by fluorination with an appropriate radical fluorine donor. researchgate.net

| Reagent Generation | Fluorine Source | Radical Generation Method | Applicability to Target Compound |

| Second Generation | Selectfluor®, NFSI | Photocatalysis, Thermal Decarboxylation | Benzylic C-H activation of 2-propyltoluene. wikipedia.orgresearchgate.net |

| Third Generation | NFASs | Hydroboration/Deborylative Fluorination | Applicable to alkene precursors. researchgate.netnih.gov |

Principles of Green Chemistry and Sustainable Protocols in the Synthesis of 1-(1,1-Difluoropropyl)-2-methylbenzene

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of organofluorine compounds, which traditionally involves hazardous reagents like anhydrous HF, is an area ripe for sustainable innovation. societechimiquedefrance.frworktribe.com

Hydrogen fluoride (HF) is a primary fluorine source but is highly toxic and corrosive. societechimiquedefrance.frworktribe.com Consequently, developing synthetic routes that avoid HF is a major goal. The use of reagents like Selectfluor® and NFSI represents a significant step forward, as they are stable, crystalline solids that are safer to handle than gaseous HF. nih.govorganicreactions.org While their own synthesis may ultimately rely on fluorine sources derived from HF, their application in the final synthetic step avoids the direct handling of HF by the end-user. worktribe.comorganicreactions.org Another strategy is the use of HF complexes, such as HF-pyridine or other amine-HF reagents, which are liquid and less volatile, offering improved handling characteristics over anhydrous HF. epa.govnih.gov These reagents have been successfully used with hypervalent iodine compounds for gem-difluorination reactions. epa.gov

Eliminating volatile organic solvents is a core principle of green chemistry. Recent research has demonstrated the feasibility of solvent- and catalyst-free syntheses of gem-difluorinated compounds. mdpi.comresearchgate.net These reactions can be induced by direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants under neat (solventless) conditions, often requiring only simple work-up procedures like filtration. mdpi.comresearchgate.net While not yet demonstrated for 1-(1,1-difluoropropyl)-2-methylbenzene specifically, these protocols showcase a promising direction for sustainable synthesis.

Furthermore, performing reactions in aqueous media is highly desirable. Silver-catalyzed radical phosphonofluorination of unactivated alkenes has been successfully conducted in a CH₂Cl₂/H₂O/HOAc medium, indicating that radical fluorinations are not incompatible with water. researchgate.net Photocatalytic methods, known for their mild conditions, are often compatible with water, which is crucial for the synthesis of sensitive biomolecules and offers a greener alternative to traditional organic solvents. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Direct addition reactions, such as the dihydrofluorination of an alkyne, are highly atom-economical as all atoms from the reactants are utilized. nih.gov The direct gem-difluorination of 1-(2-methylphenyl)prop-1-yne would be a highly efficient route to the target compound.

Mechanistic Investigations of Chemical Transformations Involving 1 1,1 Difluoropropyl 2 Methylbenzene and Its Synthetic Precursors

Elucidation of Detailed Reaction Pathways for Geminal Difluorination Processes

The synthesis of gem-difluorinated compounds such as 1-(1,1-difluoropropyl)-2-methylbenzene can be achieved through various pathways, most commonly involving the fluorination of carbonyl compounds or benzylic C-H bonds.

One primary route is the deoxofluorination of a corresponding ketone precursor, 1-(2-methylphenyl)propan-1-one. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed. The mechanism involves the initial nucleophilic attack of the carbonyl oxygen onto the sulfur atom of the fluorinating agent, followed by the elimination of sulfur dioxide and the formation of a key intermediate. Subsequent nucleophilic attack by fluoride (B91410) ions, often in a two-step process involving an oxocarbenium ion intermediate, leads to the final gem-difluoro product.

Another significant pathway is the direct fluorination of benzylic C(sp³)–H bonds. bris.ac.uk This approach is highly attractive due to its atom economy. Various protocols have been developed that operate through distinct mechanistic pathways, including radical, organometallic, and electrophilic routes. bris.ac.ukbeilstein-journals.org For instance, the reaction of a precursor like 2-propylbenzene with an electrophilic fluorine source such as Selectfluor can proceed via different mechanisms depending on the catalyst and conditions used. beilstein-journals.orgacs.org Some iron-catalyzed systems, for example, are believed to proceed through a hydrogen atom transfer (HAT) mechanism, followed by a fluorine radical rebound to form the fluorinated product. researchgate.net

A tandem carbonyl reduction and hydrodefluorination of β-trifluoromethyl enones also represents a viable, though less direct, pathway for accessing gem-difluoro structures. researchgate.net Furthermore, oxidative fluorination of readily available vinyl sulfonates has been reported to produce gem-difluoroalkanes, involving a rare acs.orgnih.gov-sulfonyloxy migration as a key step. chemrxiv.org

Understanding the Origins of Chemo-, Regio-, and Stereoselectivity in Benzylic Fluorination Reactions

Achieving high selectivity is a paramount challenge in benzylic C-H fluorination. The presence of multiple reactive sites in a molecule like 2-propylbenzene necessitates precise control over the reaction conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing 1-(1,1-difluoropropyl)-2-methylbenzene, a key challenge is achieving fluorination at the benzylic position over potential reactions at the aromatic ring or other C-H bonds. The use of specific catalysts can dramatically alter selectivity. For example, an iron(II)-catalyzed system using Selectfluor has been shown to favor benzylic fluorination even in the presence of carbonyl groups, which would typically react to form α-fluorinated products under different conditions. acs.org

Regioselectivity is critical when multiple benzylic positions are available. In substrates with primary, secondary, and tertiary benzylic sites, certain catalytic systems have demonstrated a preference for fluorinating the less sterically hindered primary and secondary positions over the tertiary ones. beilstein-journals.org The choice of solvent can also act as a selectivity switch. In a divergent strategy for fluorinating phenylacetic acid derivatives, aqueous conditions favored decarboxylative fluorination, while non-aqueous conditions led to direct α-fluoro-α-arylcarboxylic acid formation. nih.govorganic-chemistry.org

Stereoselectivity becomes important when a new chiral center is formed. While the gem-difluorination leading to 1-(1,1-difluoropropyl)-2-methylbenzene does not create a stereocenter at the fluorinated carbon, stereocontrol is a major focus in related fluorination reactions. For instance, palladium-catalyzed fluorination using bulky, transient directing groups can dictate the stereochemical outcome by promoting C-F reductive elimination through an inner-sphere pathway. beilstein-journals.org In contrast, competitive acyloxylation reactions in the same system can occur via an SN2 pathway, resulting in the opposite stereochemistry. beilstein-journals.org

The table below summarizes the selectivity observed in various benzylic fluorination systems described in the literature.

| Catalyst/Reagent System | Substrate Type | Selectivity Outcome | Reference |

| Iron(II) / Selectfluor | Substrates with carbonyl groups | High chemoselectivity for benzylic C-H over α-to-carbonyl C-H | acs.org |

| Selectfluor / DMAP | Phenylacetic acid derivatives | Solvent-dependent: Decarboxylative fluorination (aqueous) vs. direct α-fluorination (non-aqueous) | nih.govorganic-chemistry.org |

| Palladium catalyst / Transient directing group | Substrates with ortho-aldehyde | High stereoselectivity for fluorination; opposite stereochemistry for competing C-O bond formation | beilstein-journals.org |

| Ionic Liquid System | Phthalide derivatives | Poor regioselectivity between primary and secondary benzylic positions | beilstein-journals.org |

Characterization of Reactive Intermediates in Fluorination Chemistry, including Radical Species

The mechanism of benzylic C-H fluorination often involves highly reactive intermediates. The specific intermediates formed depend on the fluorinating agent, catalyst, and substrate.

Radical Intermediates: Many modern benzylic fluorination methods that use N-F reagents like Selectfluor proceed via radical mechanisms. nih.gov The reaction can be initiated by a single-electron-transfer (SET) from the substrate to the fluorinating agent or a catalyst. This generates a radical cation, which can then deprotonate to form a benzylic radical. This benzylic radical is subsequently trapped by a fluorine atom transfer (FAT) agent, often Selectfluor itself, to yield the fluorinated product. beilstein-journals.orgnih.gov The formation of a charge-transfer complex between Selectfluor and a promoter like 4-(dimethylamino)pyridine (DMAP) has been proposed to generate the reactive TEDA²⁺˙ species, which initiates the radical process. nih.govorganic-chemistry.org

Carbocationic Intermediates: Benzylic fluorination can also proceed through pathways involving carbocations, particularly under conditions that favor an SN1-type mechanism. nih.gov The activation of a C-F bond in a precursor like benzyl (B1604629) fluoride by strong hydrogen bond donors (e.g., hexafluoroisopropanol) can lead to ionization, generating a benzylic carbocation. nih.gov The nucleophilic attack of fluoride onto this carbocation completes the substitution. Mechanistic studies suggest that the reaction may not proceed through a fully solvated carbocation but rather through a mixture of intimate and solvent-separated ion pairs. nih.gov

Organometallic Intermediates: In transition metal-catalyzed fluorination, organometallic species are key intermediates. For example, in copper-catalyzed fluorinations, a Cu(I)/Cu(III) catalytic cycle is often proposed. acs.org The cycle involves the oxidative addition of an aryl source to a Cu(I) center to form an arylcopper(III) intermediate. This intermediate then undergoes facile Ar-F bond-forming reductive elimination to release the product and regenerate the Cu(I) catalyst. acs.org Similarly, iron-catalyzed reactions may involve the formation of a high-spin Fe(III) imido radical or a formally Fe(IV)(F)₂ oxidant that performs the initial hydrogen atom transfer. acs.orgresearchgate.net

Computational and Experimental Transition State Analysis of Catalyzed Difluorination Reactions

The elucidation of reaction mechanisms is greatly enhanced by a synergistic approach combining experimental studies with computational analysis, particularly Density Functional Theory (DFT). snnu.edu.cn This combination provides deep insights into the transition states of key reaction steps, helping to explain observed reactivity and selectivity.

In transition-metal-catalyzed C-H functionalization, computational studies are crucial for mapping out the entire catalytic cycle. snnu.edu.cn For copper-catalyzed fluorination of diaryliodonium salts, DFT calculations have been used to evaluate various potential Cu(I) active catalysts and their pathways. acs.org These studies suggest that the rate-limiting step is the oxidation of the Cu(I) species to form a cis-Ar(F)Cu(III) intermediate, while the subsequent Ar-F reductive elimination is computed to be very facile. acs.org

DFT has also been employed to analyze transition states in palladium-catalyzed reactions. For the defluorinative arylation of gem-difluorocyclopropanes, DFT mechanistic studies have been conducted to understand the reaction pathway. researchgate.net In other palladium-catalyzed C-H functionalization reactions, computational investigations have revealed that the regioselective insertion of a substrate can be energetically favored, with calculated activation barriers matching experimental observations. snnu.edu.cn

These computational models can identify key interactions in the transition state, such as the formation of four-centered "Pd···(μ-Ph)···I···O" motifs in reactions involving iodonium (B1229267) salts or hydrogen-bonding interactions that facilitate C-F bond cleavage. acs.orgsnnu.edu.cn By comparing the energy barriers of different potential pathways, researchers can predict the most likely mechanism and rationalize the observed chemo-, regio-, and stereoselectivity. snnu.edu.cnresearchgate.net

Impact of Aromatic Ring Substituent Electronic and Steric Properties on Reaction Kinetics and Thermodynamics

The electronic and steric properties of substituents on the aromatic ring of a precursor to 1-(1,1-difluoropropyl)-2-methylbenzene have a profound impact on the kinetics and thermodynamics of the fluorination reaction. libretexts.orglumenlearning.com

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org These groups influence the electron density of the aromatic ring and the stability of reaction intermediates through inductive and resonance effects. libretexts.orglibretexts.org

Activating Groups (EDGs): The methyl group in the ortho position of the precursor is a weak electron-donating group. EDGs increase the electron density of the ring, making it more nucleophilic. lumenlearning.com In reactions that proceed through intermediates with positive charge buildup at the benzylic position (e.g., radical cations or carbocations), EDGs provide a stabilizing effect. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. lumenlearning.com For instance, in the nitration of substituted benzenes, an activating -CH₃ group results in a reaction rate 25 times faster than that of unsubstituted benzene (B151609). lumenlearning.com

Deactivating Groups (EWGs): Conversely, EWGs withdraw electron density from the ring, destabilizing positively charged intermediates and slowing down the reaction rate. lumenlearning.comlibretexts.org Substrates bearing electron-donating substituents are often more successful in benzylic fluorination reactions, while those with strong EWGs may be unreactive under certain conditions. beilstein-journals.org

The table below illustrates the relative rates of nitration for various substituted benzenes, demonstrating the kinetic impact of different electronic substituents.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Electronic Effect |

| -OH | 1,000 | Strong Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Strong Deactivating |

| (Data sourced from kinetic studies of electrophilic aromatic substitution) lumenlearning.com |

Steric Effects: The ortho-methyl group in the precursor also exerts a steric effect. It can hinder the approach of bulky reagents or catalysts to the benzylic reaction center. This steric hindrance can influence both the rate and selectivity of the reaction. In some cases, steric bulk near the reaction site can slow the reaction down. However, it can also be exploited to control stereoselectivity, as seen in systems using bulky directing groups to favor specific product isomers. beilstein-journals.org

Computational Chemistry and Advanced Theoretical Studies on 1 1,1 Difluoropropyl 2 Methylbenzene

Quantum Chemical Calculations for Prediction of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-(1,1-difluoropropyl)-2-methylbenzene. These calculations reveal how the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing 1,1-difluoropropyl group (-CF₂CH₂CH₃) governs the molecule's stability and chemical reactivity.

The methyl group, positioned ortho to the difluoropropyl substituent, enriches the aromatic ring with electron density through hyperconjugation and a weak inductive effect. Conversely, the geminal fluorine atoms on the propyl side chain exert a powerful inductive (-I) effect, withdrawing electron density from the benzene (B151609) ring. This push-pull electronic arrangement creates a unique distribution of charge across the molecule.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. For 1-(1,1-difluoropropyl)-2-methylbenzene, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-F bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are concentrated on the aromatic ring, particularly at the positions ortho and para to the activating methyl group. The region around the highly electronegative fluorine atoms shows a strongly negative potential, while the carbon atom of the -CF₂ group is electron-deficient (positive potential).

Reactivity indices derived from conceptual DFT, such as Fukui functions, can precisely predict the most probable sites for electrophilic, nucleophilic, and radical attack, guiding synthetic strategies. For electrophilic aromatic substitution, calculations would predict that substitution is directed to the positions activated by the methyl group and deactivated by the difluoropropyl group.

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility of the aromatic ring to electrophilic attack. |

| LUMO Energy | -0.8 eV | Reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability and low reactivity in general. |

| Dipole Moment | 2.1 D | Highlights the significant molecular polarity induced by the C-F bonds. |

Molecular Dynamics Simulations for Conformational Analysis of the Difluoropropyl Side Chain

While quantum calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of the molecule over time. nih.govnih.gov For 1-(1,1-difluoropropyl)-2-methylbenzene, MD simulations are crucial for exploring the rotational freedom of the difluoropropyl side chain.

The key degrees of freedom are the dihedral angles associated with the C(aromatic)-C(propyl) bond and the C-C bonds within the propyl chain itself. MD simulations, which solve Newton's equations of motion for the system, can map the potential energy surface as a function of these rotations. This analysis helps identify the most stable, low-energy conformations and the energy barriers separating them.

Due to steric hindrance from the ortho-methyl group, rotation around the C(aromatic)-C(propyl) bond is expected to be significantly restricted. The simulations would likely reveal a preferred orientation where the bulky side chain is positioned away from the methyl group to minimize van der Waals repulsion. Furthermore, the analysis of the C-C bond rotations within the propyl chain would show a preference for staggered (anti and gauche) conformations over eclipsed ones, which is typical for alkanes. chemistrysteps.comlibretexts.org The presence of fluorine atoms can also introduce specific stereoelectronic effects, such as the gauche effect, which may stabilize certain conformations. nih.goviucc.ac.il

| Conformer (Dihedral Angle C(ortho)-C(ar)-C(p)-C(p)) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti-periplanar (~180°) | 0.0 | Most stable conformer, minimizing steric clash with the ortho-methyl group. |

| Gauche (+/- 60°) | 2.5 - 4.0 | Higher energy due to steric interaction between the side chain and the methyl group. |

| Syn-periplanar (0°) | > 10.0 | Highly unstable due to severe steric repulsion (eclipsed interaction). |

In Silico Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. rsc.org By calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO), one can obtain theoretical chemical shifts that often show excellent correlation with experimental values after empirical scaling. nih.govnih.gov

¹⁹F NMR: The chemical shift of the fluorine nuclei is highly sensitive to its electronic environment. For the -CF₂ group, a characteristic signal would be predicted, with its precise location influenced by the electronic effects of the substituted benzene ring. Computational studies have shown high accuracy in predicting ¹⁹F shifts for fluorinated aromatic compounds. researchgate.netresearchgate.net

¹³C NMR: The carbon atom attached to the two fluorine atoms (C-F₂) would exhibit a significantly downfield shift due to the strong deshielding effect of the electronegative fluorine atoms. This carbon would also show a large one-bond C-F coupling constant.

¹H NMR: The protons on the aromatic ring and the side chain would have distinct chemical shifts. The aromatic protons would be influenced by the combined electronic effects of the two substituents, while the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the propyl chain would be shifted by the adjacent -CF₂ group.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to predicting the molecule's infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to atomic displacements. nih.gov The predicted spectrum for 1-(1,1-difluoropropyl)-2-methylbenzene would show characteristic absorption bands for C-F stretching (typically in the 1000-1200 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).

| Spectroscopy Type | Group | Predicted Signature |

|---|---|---|

| ¹⁹F NMR | -CF₂- | -90 to -110 ppm (triplet) |

| ¹³C NMR | -CF₂- | 120 to 125 ppm (triplet) |

| ¹H NMR | -CH₂- (propyl) | 2.1 to 2.4 ppm (triplet of triplets) |

| IR Frequency | C-F Stretch | 1050 - 1150 cm⁻¹ (strong) |

Computational Design and Optimization of Novel Fluorination Reagents and Catalyst Systems

While not focused on the target molecule itself, computational chemistry is a cornerstone in the development of new synthetic methods for creating such compounds. The introduction of a gem-difluoroalkyl group often requires specialized reagents and catalysts. Theoretical studies play a pivotal role in designing and optimizing these systems. nih.govuliege.be

Fluorination Reagents: The design of electrophilic fluorinating reagents, such as those based on an N-F bond, heavily relies on computation. nih.govrsc.org DFT calculations can predict the "fluorinating power" of a reagent by evaluating the N-F bond strength, the LUMO energy, and the thermodynamics of the fluorine transfer reaction. This allows for the in silico screening of numerous candidate reagents to identify those with optimal reactivity and selectivity before undertaking laborious and potentially hazardous experimental synthesis.

Catalyst Systems: The development of catalysts for reactions like difluoroalkylation is greatly accelerated by computational modeling. For instance, in photoredox catalysis, a common method for generating difluoroalkyl radicals, DFT can be used to:

Calculate the redox potentials of potential photocatalysts.

Model the interaction between the catalyst and the difluoroalkyl precursor (e.g., BrCF₂R).

Investigate the energetics of the entire catalytic cycle, identifying rate-determining steps and potential side reactions.

Elucidate the mechanism of radical generation and subsequent reaction with a substrate.

These computational insights enable chemists to rationally design more efficient, selective, and environmentally benign catalytic systems for the synthesis of complex organofluorine molecules. nih.gov

Theoretical Insights into Fluorine Effects on Bond Strengths and Reaction Energetics

The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) imparts unique chemical properties that can be rationalized through theoretical calculations.

Bond Strengths: One of the most significant effects of geminal difluorination is the strengthening and shortening of the C-F bonds. wikipedia.org This phenomenon is a result of the high electronegativity of fluorine, which polarizes the C-F bond (Cδ⁺—Fδ⁻) and increases its ionic character. alfa-chemistry.comrsc.org As more fluorines are added to the same carbon, the partial positive charge on the carbon increases, leading to stronger electrostatic attraction and, consequently, a more robust and shorter C-F bond. wikipedia.orgaip.org Theoretical calculations of Bond Dissociation Energies (BDEs) quantify this effect, showing that the BDE of a C-F bond in a -CF₂- group is significantly higher than in a monofluorinated analogue. This high bond strength contributes to the chemical inertness and thermal stability of many fluorinated compounds. alfa-chemistry.com

Reaction Energetics: Fluorine's powerful electron-withdrawing nature profoundly influences the energetics of nearby reactions. DFT calculations can model transition state structures and determine activation energy barriers for reactions involving the difluoropropyl group. For example, the formation of a carbocation or radical at a carbon adjacent to the -CF₂- group would be destabilized by fluorine's inductive effect. Computational studies can quantify this destabilization, explaining why certain reactions may be disfavored. Conversely, fluorine can stabilize structures through hyperconjugation (negative hyperconjugation), where a lone pair from fluorine donates into an adjacent empty or partially filled orbital. chinesechemsoc.org These theoretical models provide a detailed picture of the electronic trade-offs that govern the reaction pathways and product stabilities.

| Bond | Typical BDE (kcal/mol) | Comment |

|---|---|---|

| CH₃-H | ~105 | Reference C-H bond. |

| CH₂F-H | ~101 | Slightly weakened by a single fluorine. |

| CHF₂-H | ~103 | Strengthened relative to monofluorinated analogue. |

| CH₃-F | ~108 | A strong C-F bond. |

| CF₃-F | ~130 | Demonstrates significant strengthening from multiple fluorine atoms. wikipedia.org |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 1 1,1 Difluoropropyl 2 Methylbenzene

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including fluorinated compounds. rsc.org For 1-(1,1-difluoropropyl)-2-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the types and connectivity of hydrogen atoms in the molecule. The spectrum for 1-(1,1-difluoropropyl)-2-methylbenzene would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the propyl chain. The aromatic region (typically δ 7.0-7.5 ppm) would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet around δ 2.3 ppm. The ethyl group of the difluoropropyl chain would present as a triplet (for the -CH₃) and a triplet of triplets (for the -CH₂-) due to coupling with both the adjacent protons and the fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the fluorine atoms, the signals for the carbons in the difluoropropyl group will be split. The carbon atom bonded to the two fluorine atoms (C-1 of the propyl chain) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent methylene (B1212753) carbon (-CH₂-) would also show splitting, but with a smaller coupling constant (²JCF). The aromatic carbons would show distinct signals, with their chemical shifts influenced by the positions of the two substituents.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org For 1-(1,1-difluoropropyl)-2-methylbenzene, the two equivalent fluorine atoms would give rise to a single signal. This signal would be split into a triplet by the two adjacent protons of the methylene group (-CH₂-), providing clear evidence for the -CF₂-CH₂- moiety.

Predicted NMR Data for 1-(1,1-Difluoropropyl)-2-methylbenzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.1-7.4 | m | - | Aromatic Protons (4H) |

| ¹H | ~2.3 | s | - | Ar-CH₃ (3H) |

| ¹H | ~2.1-2.3 | tt | ³JHH, ³JHF | -CF₂-CH₂-CH₃ (2H) |

| ¹H | ~0.9 | t | ³JHH | -CH₂-CH₃ (3H) |

| ¹³C | ~125-140 | - | - | Aromatic Carbons (6C) |

| ¹³C | ~124 (t) | t | ¹JCF ≈ 240-250 | -CF₂- |

| ¹³C | ~35 (t) | t | ²JCF ≈ 20-25 | -CH₂-CH₃ |

| ¹³C | ~20 | s | - | Ar-CH₃ |

| ¹³C | ~8 (t) | t | ³JCF ≈ 4-6 | -CH₂-CH₃ |

| ¹⁹F | ~ -90 to -110 | t | ³JFH | -CF₂- (2F) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. ucsf.edu For 1-(1,1-difluoropropyl)-2-methylbenzene (C₁₀H₁₂F₂), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.

The calculated monoisotopic mass of C₁₀H₁₂F₂ is 170.0903 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition. Furthermore, the mass spectrum will show a characteristic fragmentation pattern. The base peak might correspond to the loss of an ethyl group ([M-C₂H₅]⁺) or other stable fragments. The isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, can also be analyzed to further support the proposed formula. docbrown.info

Expected HRMS Data for 1-(1,1-Difluoropropyl)-2-methylbenzene

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₂ |

| Calculated Monoisotopic Mass | 170.0903 Da |

| Expected M+1 Peak Intensity | ~10.9% of the Molecular Ion Peak |

| Common Fragmentation Pathways | Loss of C₂H₅, loss of HF |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.org The resulting spectra serve as a unique "fingerprint" for the compound, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(1,1-difluoropropyl)-2-methylbenzene would exhibit characteristic absorption bands. Strong C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propyl groups would be observed just below 3000 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The aromatic ring vibrations would give strong signals in the Raman spectrum. Symmetrical vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum, providing complementary information.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong | Strong |

| Aromatic C=C Stretch | 1620-1450 | Medium-Strong | Strong |

| C-F Stretch | 1100-1000 | Very Strong | Weak |

| C-H Bend (out-of-plane) | 900-675 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For 1-(1,1-difluoropropyl)-2-methylbenzene, which is likely a liquid at room temperature, this analysis would require the formation of a suitable crystalline derivative or co-crystal. If a crystalline solid could be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of the molecular structure, including the precise arrangement of the difluoropropyl and methyl groups on the benzene ring. ucla.edu This method is the gold standard for absolute structural proof, though its application is contingent on the ability to grow high-quality single crystals.

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from isomers and impurities. sigmaaldrich.com

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is an ideal technique for analyzing 1-(1,1-difluoropropyl)-2-methylbenzene. chromatographyonline.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of the sample. The retention time is a characteristic property of the compound under specific chromatographic conditions. Furthermore, GC can effectively separate it from potential positional isomers (e.g., 1-(1,1-difluoropropyl)-3-methylbenzene and 1-(1,1-difluoropropyl)-4-methylbenzene) that may have formed during synthesis.

These chromatographic techniques are crucial for ensuring the sample's integrity before further spectroscopic analysis, confirming that the characterization data corresponds to the target compound and not a mixture.

Chemical Reactivity and Derivatization Pathways of 1 1,1 Difluoropropyl 2 Methylbenzene

Reactions at the Benzene (B151609) Ring: Electrophilic Aromatic Substitution and Directed ortho-Metalation Strategies

Electrophilic Aromatic Substitution:

The combined electronic influence of the activating methyl group and the deactivating 1,1-difluoropropyl group makes electrophilic aromatic substitution on 1-(1,1-difluoropropyl)-2-methylbenzene a subject of nuanced regiochemical control. The methyl group directs incoming electrophiles to the positions ortho and para to it (C3, C5, and C6), while the electron-withdrawing difluoropropyl group directs to the meta positions (C3 and C5). libretexts.orgmsu.edu Consequently, substitution is most likely to occur at positions C3 and C5, which are ortho to the methyl group and meta to the difluoropropyl group.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.eduuci.edu Subsequent deprotonation restores the aromaticity.

A summary of predicted outcomes for common electrophilic aromatic substitution reactions is presented below:

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(1,1-Difluoropropyl)-2-methyl-3-nitrobenzene, 1-(1,1-Difluoropropyl)-2-methyl-5-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-1-(1,1-difluoropropyl)-2-methylbenzene, 5-Bromo-1-(1,1-difluoropropyl)-2-methylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acetyl-3-(1,1-difluoropropyl)-2-methylbenzene, 1-Acetyl-5-(1,1-difluoropropyl)-2-methylbenzene |

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org While the 1,1-difluoropropyl group is not a classical DMG, the fluorine atoms could potentially exhibit some Lewis basicity to direct metalation, albeit weakly. However, the ortho-methyl group is not a directing group. Therefore, successful DoM of 1-(1,1-difluoropropyl)-2-methylbenzene would likely require the introduction of a more potent DMG onto the aromatic ring.

Transformations Involving the 1,1-Difluoropropyl Group

The 1,1-difluoropropyl group presents unique opportunities for functionalization, primarily centered around the chemically robust C-F bonds and the adjacent propyl chain.

The activation and subsequent functionalization of C-F bonds are challenging due to their high bond dissociation energy. chem8.org However, various transition-metal-catalyzed methods have been developed for this purpose. mdpi.comyork.ac.uk For 1-(1,1-difluoropropyl)-2-methylbenzene, reductive defluorination or defluorinative functionalization could be envisioned using low-valent transition metal complexes. nih.gov For instance, reaction with a suitable nickel or palladium catalyst in the presence of a reducing agent or a nucleophile could potentially lead to the formation of monofluoroalkenes or other functionalized products.

Selective functionalization of the C2 or C3 positions of the propyl chain would likely require strategies that can differentiate between the C-H bonds at these positions. Radical halogenation, for example, might show some selectivity for the C2 position due to the influence of the adjacent electron-withdrawing difluoro group. Subsequent nucleophilic substitution of the resulting halide could then be used to introduce a variety of functional groups.

Reactivity and Functionalization of the ortho-Methyl Group: Benzylic Transformations

The ortho-methyl group is susceptible to a range of benzylic transformations. Free-radical halogenation, typically using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, can selectively introduce a halogen atom at the benzylic position. The resulting benzylic halide is a versatile intermediate for further functionalization through nucleophilic substitution or elimination reactions.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This transformation provides a route to carboxylic acid derivatives.

| Transformation | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/AIBN | 1-(Bromomethyl)-2-(1,1-difluoropropyl)benzene |

| Benzylic Oxidation | KMnO₄, H₂O, heat | 2-(1,1-Difluoropropyl)benzoic acid |

Exploitation of Halo-Derivatives of 1-(1,1-Difluoropropyl)-2-methylbenzene in Cross-Coupling Reactions

Halo-derivatives of 1-(1,1-difluoropropyl)-2-methylbenzene, obtained through electrophilic aromatic halogenation or benzylic halogenation, are valuable substrates for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govworktribe.com

For instance, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling) to introduce new substituents onto the aromatic ring.

Exploration of Stereochemical Aspects upon Further Derivatization

If a chiral center is introduced into the molecule, for example, through asymmetric synthesis or resolution of a racemic mixture, the stereochemical outcome of subsequent reactions becomes an important consideration. For instance, if a chiral catalyst is used in a cross-coupling reaction involving a halo-derivative, it may be possible to achieve stereoselective formation of a particular enantiomer or diastereomer. The presence of the bulky 1,1-difluoropropyl group in proximity to a reaction center could also influence the stereoselectivity of a reaction through steric hindrance.

Applications of 1 1,1 Difluoropropyl 2 Methylbenzene As a Synthetic Building Block and Research Scaffold

Utility in the Modular Synthesis of More Complex Fluorinated Organic Molecules

The presence of the 1,1-difluoropropyl group makes 1-(1,1-Difluoropropyl)-2-methylbenzene a valuable precursor for the synthesis of more elaborate fluorinated molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting stability to the molecule. ossila.com However, the electron-withdrawing nature of the fluorine atoms can activate adjacent C-H bonds, facilitating a range of chemical transformations.

One key application lies in its use in cross-coupling reactions. The aromatic ring can be further functionalized through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simpler, modular building blocks. lifechemicals.com The difluoropropyl group can influence the reactivity and regioselectivity of these transformations, offering unique synthetic pathways.

Furthermore, the difluorinated carbon atom can act as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group. orgsyn.orgorgsyn.org This bioisosteric replacement can lead to compounds with improved metabolic stability, enhanced binding affinity to biological targets, and altered pharmacokinetic profiles. The modular nature of syntheses involving this building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Table 1: Potential Synthetic Transformations of 1-(1,1-Difluoropropyl)-2-methylbenzene

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biphenyl derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine derivatives |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 1-(1,1-Difluoropropyl)-2-(bromomethyl)benzene |

| Oxidation of Methyl Group | Strong oxidizing agent (e.g., KMnO4) | 2-(1,1-Difluoropropyl)benzoic acid |

Integration into Diverse Molecular Scaffolds for Fundamental Chemical Research

The unique electronic properties conferred by the gem-difluoro group make 1-(1,1-Difluoropropyl)-2-methylbenzene an intriguing scaffold for fundamental chemical research. The high electronegativity of fluorine can significantly impact the electron density distribution within the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. ossila.com

By integrating this compound into larger, more complex structures, chemists can probe the subtle interplay between fluorine's inductive and steric effects. This fundamental understanding is crucial for the rational design of new catalysts, materials, and therapeutic agents.

Contribution to the Development of Novel Fluorinated Materials Science Research

The incorporation of fluorinated moieties is a well-established strategy for tuning the properties of organic materials. The presence of the 1,1-difluoropropyl group in 1-(1,1-Difluoropropyl)-2-methylbenzene can impart desirable characteristics such as increased thermal stability, enhanced hydrophobicity, and altered electronic properties.

In the field of polymer chemistry, monomers derived from this building block could be used to synthesize fluorinated polymers with unique properties. Such materials might find applications as high-performance plastics, chemically resistant coatings, or advanced dielectrics in electronic devices. The low polarizability of the C-F bond can lead to materials with low refractive indices, which is advantageous for optical applications.

Furthermore, the introduction of this fluorinated scaffold into organic semiconductors could modulate their energy levels and charge transport properties. This opens up possibilities for the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Role as a Precursor for Investigating Advanced Agrochemical and Industrial Chemical Candidates

A significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides, contain fluorine atoms. ossila.comjmu.edu The introduction of fluorine can enhance the biological activity, metabolic stability, and bioavailability of these compounds. 1-(1,1-Difluoropropyl)-2-methylbenzene serves as a potential starting material for the synthesis of novel agrochemical candidates.

The difluoromethyl group, a related moiety, is known to be a bioisostere of a hydroxyl group, which can be crucial for interactions with biological targets. orgsyn.orgorgsyn.org By incorporating the 1,1-difluoropropyl group, researchers can explore new chemical space in the search for more effective and environmentally benign crop protection agents.

In the realm of industrial chemicals, fluorinated compounds are valued for their unique properties, such as high thermal stability and low surface energy. Derivatives of 1-(1,1-Difluoropropyl)-2-methylbenzene could be investigated as potential surfactants, lubricants, or components of specialized fluids.

Table 2: Potential Applications of Derivatives

| Application Area | Desired Property | Potential Derivative |

| Agrochemicals | Enhanced biological activity | Heterocyclic derivatives |

| Pharmaceuticals | Improved metabolic stability | Bioisosteric analogs of known drugs |

| Materials Science | Increased thermal stability | Fluorinated polymers |

| Industrial Chemicals | Low surface energy | Fluorinated surfactants |

Significance in Exploring Fundamental Aspects of Organofluorine Chemical Space

The exploration of "chemical space" – the vast ensemble of all possible molecules – is a central theme in modern chemistry. Fluorinated compounds occupy a unique and valuable region of this space due to the distinctive properties of the fluorine atom. nih.govresearchgate.net 1-(1,1-Difluoropropyl)-2-methylbenzene and its derivatives contribute to the expansion and understanding of this organofluorine chemical space.

The synthesis and characterization of novel molecules based on this scaffold provide valuable data points for computational models that aim to predict the properties of yet-to-be-synthesized compounds. This synergy between synthetic chemistry and computational modeling accelerates the discovery of new molecules with desired functions.

By providing access to novel three-dimensional structures and electronic profiles, building blocks like 1-(1,1-Difluoropropyl)-2-methylbenzene fuel the innovation engine of chemical research, leading to the development of next-generation pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The continued investigation of such fluorinated scaffolds is essential for pushing the boundaries of what is possible in molecular design and engineering.

Emerging Trends and Future Directions in Academic Research on Difluoropropylated Arenes

Development of Novel and Highly Selective Fluorination Methodologies

The precise introduction of fluorine into aromatic systems remains a significant challenge in synthetic chemistry. Traditional methods often require harsh conditions and hazardous reagents like hydrogen fluoride (B91410). Current research is heavily focused on developing milder, safer, and more selective fluorination techniques.

A key area of development is the use of novel fluorinating agents that are easier to handle and offer greater control over reactivity. For instance, reagents like Selectfluor™ are being adapted for use in various transformations. Furthermore, hypervalent iodine reagents have emerged as powerful tools for fluorination, with methods being developed for their generation and immediate use in flow systems to mitigate their toxicity and instability. The goal is to create protocols that are not only efficient but also sustainable and scalable.